molecular formula C11H17NO5 B2897481 1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid CAS No. 1935245-73-0

1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid

Cat. No.: B2897481
CAS No.: 1935245-73-0
M. Wt: 243.259
InChI Key: NJXPSKGEDSTYJA-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position, and a ketone group at the 4-position. The Boc group is commonly used in organic synthesis to protect amines, enhancing stability during reactions. The 4-oxo (ketone) group introduces polarity and reactivity, while the 2-methyl substituent influences steric and electronic properties. This compound serves as a chiral intermediate in pharmaceutical synthesis, particularly in the preparation of peptidomimetics and protease inhibitors. Its molecular formula is C12H19NO5, with a molecular weight of 265.28 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXPSKGEDSTYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Esterification

The synthesis begins with 4-hydroxy-L-proline, a commercially available starting material. The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine, yielding (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxyproline. Subsequent esterification of the carboxylic acid with methanol under acidic conditions (e.g., HCl) generates the methyl ester derivative, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxyproline methyl ester.

Alkylation at Position 2

Introducing the methyl group at position 2 requires deprotonation of the α-carbon adjacent to the ester moiety. This is achieved using a strong non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at low temperatures (−78°C). Subsequent treatment with methyl iodide facilitates alkylation, producing (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylproline methyl ester. The stereochemical integrity at position 2 is maintained under these conditions, though racemization risks necessitate careful temperature control.

Oxidation of the 4-Hydroxyl Group

The 4-hydroxyl group is oxidized to a ketone using a catalytic system of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and trichloroisocyanuric acid in dichloromethane or ethyl acetate. This step converts the intermediate to (2S)-1-(tert-butoxycarbonyl)-4-oxo-2-methylproline methyl ester with high efficiency (yields >95%). The choice of solvent and oxidant stoichiometry is critical to avoid over-oxidation or side reactions.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide or sodium hydroxide in a mixed solvent system (e.g., THF/water). This step furnishes the final product, 1-[(tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid, with excellent purity after recrystallization.

Alternative Route via Reductive Amination

Formation of the Pyrrolidine Core

An alternative approach involves constructing the pyrrolidine ring through reductive amination. Methylglycine (sarcosine) is condensed with levulinic acid (4-oxopentanoic acid) in the presence of a reducing agent such as sodium cyanoborohydride. This step forms 2-methyl-4-oxopyrrolidine-2-carboxylic acid via intramolecular cyclization.

Boc Protection

The free amine group of the pyrrolidine intermediate is protected using Boc anhydride in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP). This yields the target compound after purification by column chromatography.

Comparative Analysis of Methods

Efficiency and Yield

  • Route 1 (alkylation/oxidation) offers higher overall yields (70–85%) due to the robustness of TEMPO-mediated oxidation and Boc protection chemistry.
  • Route 2 (reductive amination) suffers from lower yields (50–60%) due to competing side reactions during cyclization.

Stereochemical Control

  • Route 1 preserves the stereochemistry of the starting 4-hydroxy-L-proline, ensuring enantiomeric excess (ee) >98%.
  • Route 2 may require chiral auxiliaries or asymmetric catalysis to achieve comparable stereoselectivity.

Scalability

  • Route 1 is more amenable to large-scale synthesis, as all steps are performed under mild conditions with commercially available reagents.
  • Route 2’s reliance on reductive amination limits scalability due to the sensitivity of the reaction to moisture and oxygen.

Key Reaction Optimization Strategies

Solvent Selection

  • Ethyl acetate is preferred for TEMPO-mediated oxidations due to its compatibility with aqueous workups.
  • THF is optimal for alkylation steps, as it solubilizes strong bases without participating in side reactions.

Temperature Control

  • Oxidation reactions are conducted at 25–30°C to balance reaction rate and selectivity.
  • Alkylation requires strict temperature control (−78°C) to minimize racemization.

Purification Techniques

  • Column chromatography using silica gel (100–200 mesh) with chloroform/methanol eluents effectively removes byproducts.
  • Recrystallization from ethyl acetate/hexanes mixtures enhances purity for final products.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other positions. The pyrrolidine ring and oxo group contribute to the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid with structurally related pyrrolidine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications Unique Features
1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid 2-methyl, 4-oxo, Boc group C12H19NO5 265.28 (estimated) Not explicitly provided in evidence Pharmaceutical intermediate (e.g., protease inhibitors) Chiral center at 2-position; methyl group enhances steric hindrance .
1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid 4-oxo, Boc group (no methyl) C10H15NO5 229.23 84348-37-8 Intermediate in peptide synthesis Lower molecular weight; lacks methyl group, increasing reactivity .
(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid 4-fluoro, Boc group C10H16FNO4 233.24 681128-50-7 Synthesis of fluorinated bioactive molecules Fluorine atom enhances metabolic stability and electronegativity .
1-[(tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid 5-(4-methoxyphenyl), Boc group C17H23NO5 321.37 1803566-99-5 Targeted drug delivery (aromatic interactions) Methoxyphenyl group improves lipophilicity and target binding .
(2S,4S)-1-(tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid 4-(3-pyridinyloxy), Boc group C15H20N2O5 308.33 Not provided Kinase inhibitors or receptor modulators Pyridinyloxy group introduces hydrogen-bonding potential .
(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid 2-phenethyl, Boc group C18H25NO4 319.39 1217805-48-5 Neurological drug development Phenethyl group adds bulk; potential CNS permeability .

Key Structural and Functional Differences:

Fluorine (CAS 681128-50-7) enhances electronegativity and metabolic stability, making it valuable in drug design . Aromatic substituents (e.g., 4-methoxyphenyl in CAS 1803566-99-5) improve lipophilicity and target affinity, critical for membrane penetration .

Chirality :

  • Compounds like (2R,4S)-4-fluoro and (2S,4S)-pyridinyloxy derivatives exhibit stereospecificity, crucial for binding to chiral biological targets .

Safety Profiles :

  • The phenethyl derivative (CAS 1217805-48-5) has documented hazards (e.g., H302, H315), while fluorinated analogs may exhibit distinct toxicity due to fluorine’s unique biochemistry .

Synthetic Utility :

  • The Boc group is universally retained for amine protection, but deprotection conditions (e.g., acidic or catalytic) may vary based on substituent stability .

Biological Activity

1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid, often referred to as Boc-protected 4-oxopyrrolidine, is a compound that has gained attention in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in various biochemical applications, particularly in peptide synthesis and other organic reactions.

Chemical Structure and Properties

The molecular formula of 1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid is C10H15NO5C_{10}H_{15}NO_5, with a molecular weight of approximately 215.24 g/mol. The structure consists of a pyrrolidine ring with a carbonyl group and a carboxylic acid functionality, which are essential for its biological activity.

PropertyValue
Molecular FormulaC10H15NO5
Molecular Weight215.24 g/mol
CAS Number876317-19-0
SolubilitySoluble in organic solvents

The primary mechanism of action for 1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid is its role as a protecting group in organic synthesis. The Boc group allows for the selective protection of amine functionalities, facilitating various chemical reactions without interference from other reactive sites. This selectivity is critical in the synthesis of complex molecules, including peptides and pharmaceuticals.

Biochemical Pathways : The introduction of the Boc group can influence several biochemical pathways by altering the reactivity of the functional groups involved in synthetic processes. This modification can enhance the stability and bioavailability of the resultant compounds.

Antiviral Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antiviral activity, particularly against HIV. For instance, research on non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown that certain pyrrolidine derivatives can effectively inhibit viral replication with low cytotoxicity .

In vitro studies have demonstrated that compounds similar to 1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid possess EC50 values in the nanomolar range against HIV strains, indicating potent antiviral activity .

Cytotoxicity and Selectivity Index

The cytotoxic effects of this compound have been evaluated alongside its antiviral efficacy. For example, one study reported an EC50 of approximately 10 nM against wild-type HIV strains while maintaining a high selectivity index (SI), suggesting favorable therapeutic profiles .

Case Studies

  • Peptide Synthesis : The use of Boc-protected amino acids in peptide synthesis has been extensively documented. A study demonstrated the successful incorporation of Boc-protected amino acids into peptides using solid-phase synthesis techniques, yielding high-purity products suitable for biological testing .
  • Antiviral Research : A recent investigation into pyrrolidine derivatives revealed that modifications to the Boc group could enhance antiviral potency against resistant HIV strains. These findings underscore the importance of structural optimization in developing effective antiviral agents .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for synthesizing 1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid?

The synthesis typically involves a multi-step process starting from pyrrolidine precursors. Key steps include:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydride or 4-dimethylaminopyridine) in anhydrous THF at 0–25°C .
  • Oxidation : Introduction of the 4-oxo group using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC) in dichloromethane .
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., LiOH in THF/water) .

Q. Optimal Conditions :

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, NaH, THF, 0°C → RT, 12 h85
OxidationPCC, CH₂Cl₂, RT, 6 h78
PurificationColumn chromatography (EtOAc/hexane)>95% purity

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in amber glass bottles at –20°C under inert gas (argon/nitrogen). The Boc group is sensitive to acidic hydrolysis, so avoid exposure to moisture .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) between synthetic batches be resolved?

Methodological Approach :

  • Variable Temperature NMR : Conduct 1H NMR at 298–343 K to average rotameric conformations of the Boc group, reducing signal splitting .
  • Computational Validation : Compare experimental NMR shifts with DFT calculations (B3LYP/6-311++G** level) to confirm assignments .
  • Impurity Analysis : Use LC-MS to detect byproducts; >5% deviation in integration ratios suggests impurities requiring repurification .

Q. What strategies prevent racemization during derivatization of the carboxylic acid moiety?

  • Activation Method : Form mixed anhydrides (isobutyl chloroformate/N-methylmorpholine) at –15°C to minimize epimerization .
  • Catalytic System : Use HOBt/DMAP to accelerate coupling, reducing exposure to basic conditions that promote racemization .
  • Stereochemical Monitoring : Measure optical rotation ([α]D) before/after reactions; deviations >2% indicate stereochemical compromise .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s bioactivity in drug discovery?

  • Role in Medicinal Chemistry :
    • Protection : Stabilizes the pyrrolidine nitrogen during multi-step syntheses of peptidomimetics .
    • Bioavailability : Enhances membrane permeability by masking polar groups, as seen in endothelin antagonist precursors .
    • Metabolic Stability : Reduces oxidative degradation in liver microsomal assays compared to unprotected analogs .

Q. What crystallographic techniques confirm the absolute configuration of this compound?

  • Single-Crystal X-Ray Diffraction : Resolves stereochemistry with R-factors <0.05 (e.g., (2R,4R)-configured analogs) .
  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC-3) with hexane/isopropanol gradients for enantiopurity verification .

Q. How can researchers address low yields in large-scale syntheses?

  • Process Optimization :
    • Solvent Choice : Replace THF with 2-MeTHF for better scalability and lower toxicity .
    • Catalyst Loading : Reduce Pd/C catalyst from 10% to 5% in hydrogenation steps without compromising yield .
    • Workup Efficiency : Implement continuous extraction techniques to minimize product loss .

Q. What in silico tools predict the compound’s reactivity in novel synthetic pathways?

  • Software : Use Schrödinger’s Maestro for transition-state modeling of nucleophilic acyl substitutions .
  • Machine Learning : Train models on existing pyrrolidine reaction datasets to predict regioselectivity in electrophilic additions .

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